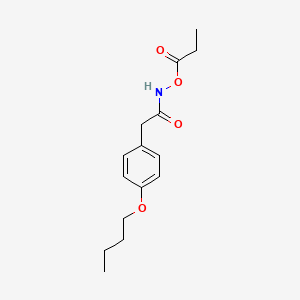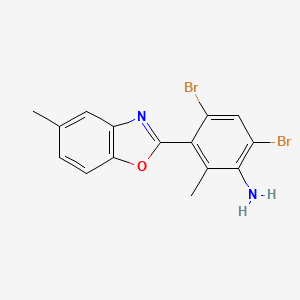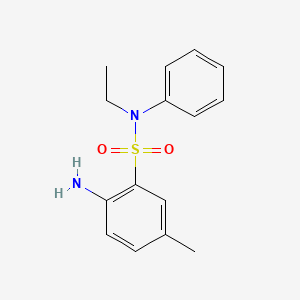
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is an organic compound with the molecular formula C8H14O6 It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methoxy groups, and the carboxyl groups are esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester typically involves the esterification of (2R,3R)-2,3-Dimethoxysuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, and advanced purification techniques such as chromatography may be used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,3R)-2,3-Dimethoxybutanedioic acid.
Reduction: Formation of (2R,3R)-2,3-Dimethoxybutanediol.
Substitution: Formation of various substituted succinic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2,3-Dihydroxy-2,3-dimethylsuccinic acid
- (2R,3R)-2,3-Dimethoxybutanedioic acid
- (2R,3R)-2,3-Dimethoxybutanediol
Uniqueness
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxy groups and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H14O6 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
dimethyl (2R,3R)-2,3-dimethoxybutanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-5(7(9)13-3)6(12-2)8(10)14-4/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
JTTRVDRDTDHUPK-PHDIDXHHSA-N |
Isomerische SMILES |
CO[C@H]([C@H](C(=O)OC)OC)C(=O)OC |
Kanonische SMILES |
COC(C(C(=O)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


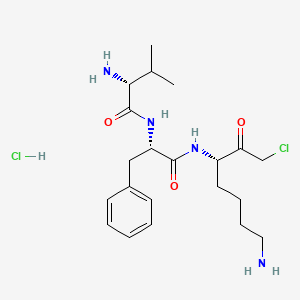
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)

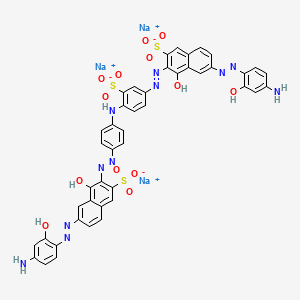

![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)

